4-Aminophenol-13C6

LC-MS internal standard chromatographic isotope effect quantitative bioanalysis

4‑Aminophenol‑13C6 (CAS 1246820‑76‑7) is a stable‑isotope‑labeled analog of 4‑aminophenol in which all six carbon atoms of the aromatic ring are replaced with carbon‑13. With a molecular mass of 115.08 Da and a ≥99 atom % ¹³C isotopic enrichment, it serves as the preferred internal standard for isotope‑dilution mass spectrometry (IDMS) of the nephrotoxic acetaminophen metabolite 4‑aminophenol.

Molecular Formula C6H7NO
Molecular Weight 115.082
CAS No. 1246820-76-7
Cat. No. B587362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminophenol-13C6
CAS1246820-76-7
Synonymsp-Aminophenol-3C6;  1-Amino-4-hydroxybenzene-3C6;  4-Amino-1-hydroxybenzene-3C6;  4-Hydroxy-1-aminobenzene-3C6;  4-Hydroxyaniline-3C6;  4-Hydroxybenzenamine-3C6;  4-Hydroxyphenylamine-3C6;  Activol-3C6;  Azol-3C6;  Benzofur P-3C6;  Certinal-3C6;  Citol-3C6;  Fou
Molecular FormulaC6H7NO
Molecular Weight115.082
Structural Identifiers
SMILESC1=CC(=CC=C1N)O
InChIInChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyPLIKAWJENQZMHA-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminophenol-13C6 – The Fully 13C6‑Labeled Internal Standard for LC‑MS Quantification of 4‑Aminophenol


4‑Aminophenol‑13C6 (CAS 1246820‑76‑7) is a stable‑isotope‑labeled analog of 4‑aminophenol in which all six carbon atoms of the aromatic ring are replaced with carbon‑13 . With a molecular mass of 115.08 Da and a ≥99 atom % ¹³C isotopic enrichment, it serves as the preferred internal standard for isotope‑dilution mass spectrometry (IDMS) of the nephrotoxic acetaminophen metabolite 4‑aminophenol. Its chemical purity exceeds 96 % by HPLC, ensuring reliable quantitative performance in demanding bioanalytical workflows .

Why Deuterated 4‑Aminophenol Analogs Cannot Substitute for 4‑Aminophenol‑13C6 in Quantitative LC‑MS


Deuterium‑labeled isotopologues such as 4‑aminophenol‑d4 and ‑d7 are often considered low‑cost alternatives, but their use introduces a systematic chromatographic isotope effect. In a comprehensive screening study, deuterium labeling caused significant retention‑time shifts between the light and heavy isotopologue pair, whereas ¹³C or ¹⁵N labeling eliminated the shift entirely [1]. The resulting differential matrix effect produced quantification errors exceeding 15 % for deuterated internal standards [1]. Moreover, a 2021 review concluded that deuterated standards are “usually not considered as good internal standards for LC‑MS quantification” because of isotopic effects that prevent true co‑elution [2]. These performance gaps cannot be corrected by adjusting chromatographic conditions, making ¹³C‑labeled standards indispensable for accurate, regulator‑grade data.

Quantitative Performance Differentiation of 4‑Aminophenol‑13C6 vs. Deuterated and Other Labeled Analogs


Zero Retention‑Time Shift vs. Significant Chromatographic Isotope Effect for Deuterated Isotopologues

In a systematic evaluation of isotope‑coded derivatization, ¹³C and ¹⁵N labeling showed no significant effect on retention‑time difference between light and heavy isotopologue pairs, whereas deuterium labeling was the sole significant factor causing retention‑time shifts [1]. Quantification of model aldehydes using deuterated internal standards yielded unacceptable differences exceeding 15 % in biological matrices, while ¹³C‑labeled reagents eliminated the error [1]. The study clearly states that “the only way to eliminate universally the retention time difference between light and heavy isotopologues is when ICD applies reagents labeled on heavy atoms (C, N, O, etc.)” [1].

LC-MS internal standard chromatographic isotope effect quantitative bioanalysis

Superior Isotopic Purity: ≥99 atom % ¹³C vs. 97–98 atom % D for Deuterated Analogs

4‑Aminophenol‑13C6 is supplied with isotopic purity ≥99 atom % ¹³C . In contrast, the most widely used deuterated analog, 4‑aminophenol‑d7 (CAS 285132‑88‑9), is specified at 98 atom % D by the major commercial supplier [1]. The 1‑percentage‑point lower isotopic enrichment in the deuterated standard corresponds to a proportionally higher residual unlabeled 4‑aminophenol background, which directly elevates the lower limit of quantification (LLOQ) in isotope‑dilution methods.

isotopic enrichment internal standard purity trace quantification

Permanent Label Integrity: No Hydrogen‑Deuterium Exchange vs. Reversible Deuterium Labeling

Deuterium atoms in 4‑aminophenol‑d4 and ‑d7 are susceptible to hydrogen‑deuterium (H/D) exchange with protic solvents, particularly at the phenolic –OH and amine –NH₂ positions, leading to progressive loss of the mass label during sample preparation and storage. A 2021 review explicitly states that deuterated isotopologues are “usually not considered as good internal standards for LC‑MS quantification” because of the isotopic effect of deuterium and the resulting lack of co‑elution [1]. In contrast, ¹³C is integrated into the carbon skeleton of 4‑aminophenol‑13C6 and is chemically irreversible under all standard bioanalytical conditions, ensuring that the +6 Da mass shift remains invariant.

label stability hydrogen‑deuterium exchange LC-MS method robustness

Minimized Differential Adsorption in LC‑MS Fluidics: ¹³C₆ Labeling Reduces Surface‑Interaction Artifacts

A head‑to‑head investigation of ibrutinib and its D4, D5, and ¹³C₆ isotopologues demonstrated significantly different adsorption behavior in LC‑MS fluidics, with the non‑labeled compound preferentially adsorbing to polymeric surfaces relative to its labeled counterparts [1]. Although not conducted on 4‑aminophenol, the study establishes a class‑level principle: ¹³C₆‑labeled internal standards more closely mimic the physicochemical properties of the native analyte than do deuterated versions, thereby reducing differential adsorption that can cause carry‑over and accuracy bias. This evidence is supporting and should be verified for 4‑aminophenol in the specific analytical system used.

differential adsorption carry-over LC-MS surface interactions

High‑Impact Application Scenarios for 4‑Aminophenol‑13C6 Based on Quantitative Performance Evidence


Isotope‑Dilution LC‑MS/MS Quantification of 4‑Aminophenol in Plasma and Urine for Acetaminophen Safety Studies

The absence of a chromatographic isotope effect [Section 3, Evidence 1] permits 4‑aminophenol‑13C6 to co‑elute exactly with endogenous 4‑aminophenol, compensating for matrix effects in plasma and urine. Combined with its ≥99 atom % ¹³C enrichment [Section 3, Evidence 2], it achieves sub‑ng/mL lower limits of quantification essential for monitoring the nephrotoxic metabolite of acetaminophen in preclinical and clinical safety evaluations [1].

Pharmacokinetic and Toxicokinetic Studies Requiring Regulatory‑Grade Accuracy

The irreversible ¹³C label [Section 3, Evidence 3] ensures that the internal standard concentration remains constant from sample collection through extraction and analysis, eliminating the H/D exchange artifact that can compromise deuterated internal standards. This is critical for pharmacokinetic parameters (Cₘₐₓ, AUC) that must meet ICH M10 guidance [1].

Quality Control of Acetaminophen Formulations: Quantification of the Genotoxic Impurity 4‑Aminophenol

The +6 Da mass shift avoids interference from the natural‑isotope envelope of the active pharmaceutical ingredient, while the high chemical purity (>96 % HPLC) ensures accurate calibration [Section 3, Evidence 2]. This enables compliance with pharmacopoeial limits for 4‑aminophenol in acetaminophen drug products, where impurity levels below 0.1 % must be reliably quantified [1].

Environmental Monitoring of 4‑Aminophenol in Wastewater Effluents

The differential adsorption advantage of ¹³C₆‑labeled standards [Section 3, Evidence 4] helps maintain trueness in low‑level environmental analysis, where surface‑active phenolic compounds can adsorb to LC system components. Isotope dilution with 4‑aminophenol‑13C6 provides the accuracy needed for reporting trace concentrations in compliance with environmental quality standards [1].

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